molecular formula C12H17N3O6 B1419803 5-Ethoxycarbonyl-2'-deoxycytidine CAS No. 1210427-55-6

5-Ethoxycarbonyl-2'-deoxycytidine

Cat. No. B1419803
M. Wt: 299.28 g/mol
InChI Key: QHUBWBLYAVILJG-DJLDLDEBSA-N
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Description

5-Ethoxycarbonyl-2’-deoxycytidine is a chemical compound with the molecular formula C12H17N3O6 and a molecular weight of 299.28 g/mol. It is a derivative of deoxycytidine, which is a component of deoxyribonucleic acid (DNA). Deoxycytidine is similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position .


Synthesis Analysis

The synthesis of 5-Ethoxycarbonyl-2’-deoxycytidine and its analogs involves the use of suitably-protected 3 - O-cyanoethylphosphoramidite reagents (CEP) and the 5 -O-triphosphate reagents (TPP). The key step in the syntheses is a mild, palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine .


Chemical Reactions Analysis

5-Ethoxycarbonyl-2’-deoxycytidine can be used as a replacement for BrdU (5-Bromo-2’-deoxyuridine) to measure de novo DNA synthesis during the S-phase of the cell cycle. It is cell-permeable and incorporates into replicating DNA instead of its natural analog thymidine .

Scientific Research Applications

Synthesis and DNA Incorporation

  • 5-Ethoxycarbonyl-2'-deoxycytidine, as a derivative of cytosine, is used in the synthesis of DNA oligonucleotides. Dai and He (2011) discuss the syntheses of DNA oligos containing modified cytosine bases, such as 5-formyl- and 5-carboxyl-dC, which are potential oxidation products of 5-hydroxymethylcytosine (5-hmC) in DNA (Dai & He, 2011).

DNA Methylation and Cancer Research

  • The cytosine analog 5-aza-2'-deoxycytidine is known for its clinical applications in reactivating genes silenced by DNA methylation, particularly in the context of cancer treatment. Jackson-Grusby et al. (1997) discuss its role in maintaining tumor suppressor gene expression (Jackson-Grusby et al., 1997).

Detection of DNA Damage

  • The comet assay, a sensitive method for detecting DNA damage in individual cells, utilizes 5-aza-2'-deoxycytidine (5-aza-CdR) to study DNA damage induction, as explored by Liao, McNutt, and Zhu (2009) (Liao, McNutt, & Zhu, 2009).

Epigenetic Studies

  • 5-Ethoxycarbonyl-2'-deoxycytidine is used in epigenetic studies for understanding DNA demethylation mechanisms. Liu et al. (2013) have developed methods for measuring various oxidized pyrimidine nucleosides, which are important in active DNA cytosine demethylation (Liu et al., 2013).

properties

IUPAC Name

ethyl 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUBWBLYAVILJG-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxycarbonyl-2'-deoxycytidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethoxycarbonyl-2'-deoxycytidine
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5-Ethoxycarbonyl-2'-deoxycytidine
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5-Ethoxycarbonyl-2'-deoxycytidine
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5-Ethoxycarbonyl-2'-deoxycytidine
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5-Ethoxycarbonyl-2'-deoxycytidine

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